molecular formula C20H27N3O B6060001 1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol

1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol

Cat. No. B6060001
M. Wt: 325.4 g/mol
InChI Key: JMINZLNRSMNIJI-UHFFFAOYSA-N
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Description

1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol, also known as EB-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as piperidinols, which have been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. In particular, it has been found to inhibit the activity of protein kinase C (PKC), which plays a key role in cell signaling and regulation. This inhibition may contribute to the antitumor and neuroprotective effects of 1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol.
Biochemical and Physiological Effects
1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antiviral activity against the hepatitis C virus and antibacterial activity against Staphylococcus aureus. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various cellular processes and disease states. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, it may have off-target effects that could complicate data interpretation.

Future Directions

There are several potential future directions for research on 1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to better understand its neuroprotective properties and to determine whether it could be useful in the treatment of conditions such as Alzheimer's and Parkinson's. Another area of interest is its potential use in combination with other drugs to enhance their efficacy. Finally, more research is needed to better understand the mechanism of action of 1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol and to identify potential targets for therapeutic intervention.

Synthesis Methods

The synthesis of 1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol involves the reaction of 4-ethylbenzylamine with 2-bromo-1-(3-piperidinyl)ethanone, followed by reduction with sodium borohydride. The product is then treated with pyridine-2-carboxaldehyde to yield 1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol. The purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol has been studied extensively for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial effects. In addition, it has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[3-[[(4-ethylphenyl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-2-16-7-9-17(10-8-16)13-21-14-18-5-3-11-22-20(18)23-12-4-6-19(24)15-23/h3,5,7-11,19,21,24H,2,4,6,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMINZLNRSMNIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCC2=C(N=CC=C2)N3CCCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[[(4-Ethylphenyl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol

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